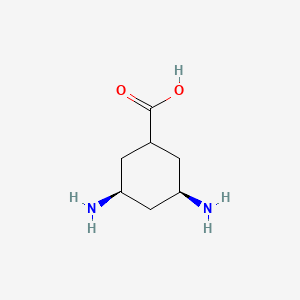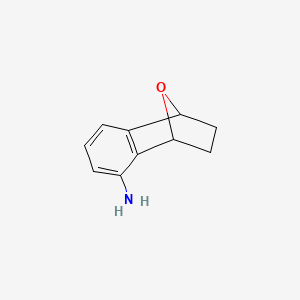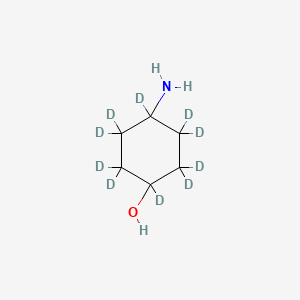
4-氨基环己醇-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminocyclohexanol-d10 is a deuterated derivative of 4-Aminocyclohexanol, where the hydrogen atoms are replaced with deuterium. This compound has the molecular formula C6H3D10NO and a molecular weight of 125.24 . It is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry.
科学研究应用
4-Aminocyclohexanol-d10 is widely used in scientific research due to its unique isotopic labeling properties. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexanol-d10 can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-aminophenol. This process typically uses a ruthenium-based catalyst on an aluminum oxide support (Ru/Al2O3) under high pressure and temperature conditions . The reaction conditions often include temperatures around 140°C and pressures of 1.6 MPa, with a reaction time of approximately 3 hours .
Another method involves the use of a palladium on carbon (Pd/C) catalyst with a carbonate auxiliary agent and a ketone solvent. This reaction is carried out at 100°C for about 7 hours . Both methods aim to achieve high yields and selectivity for the desired trans-isomer of 4-Aminocyclohexanol-d10.
Industrial Production Methods
Industrial production of 4-Aminocyclohexanol-d10 follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and scalability of the production process. The choice of catalyst, reaction conditions, and purification methods are crucial for achieving high purity and yield in industrial settings .
化学反应分析
Types of Reactions
4-Aminocyclohexanol-d10 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces cyclohexanone or cyclohexanol derivatives.
Reduction: Yields cyclohexylamines.
Substitution: Forms various substituted cyclohexanol derivatives.
作用机制
The mechanism of action of 4-Aminocyclohexanol-d10 involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within biological systems. The deuterium atoms provide a distinct signal in mass spectrometry and NMR spectroscopy, facilitating the identification and quantification of metabolites .
相似化合物的比较
Similar Compounds
4-Aminocyclohexanol: The non-deuterated version of 4-Aminocyclohexanol-d10.
4-Hydroxycyclohexylamine: A structurally similar compound with a hydroxyl group instead of an amino group.
Cyclohexanol: A simpler analog without the amino group.
Uniqueness
4-Aminocyclohexanol-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the stability and detection sensitivity in mass spectrometry and NMR spectroscopy, making it a valuable tool for tracing and studying complex biochemical processes .
属性
IUPAC Name |
4-amino-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2/i1D2,2D2,3D2,4D2,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-MBXGXEIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
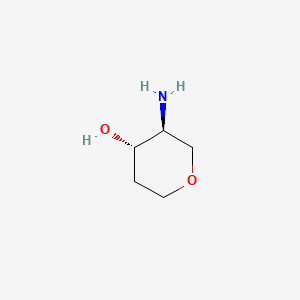

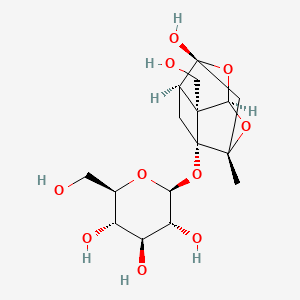
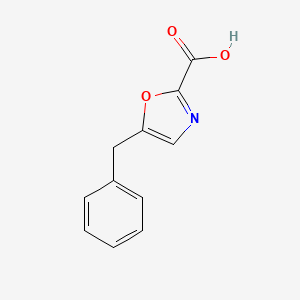
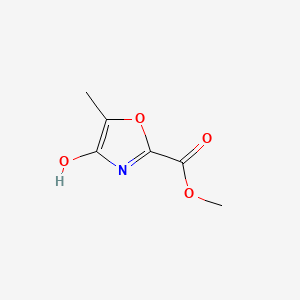
![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)
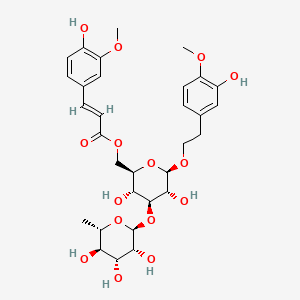
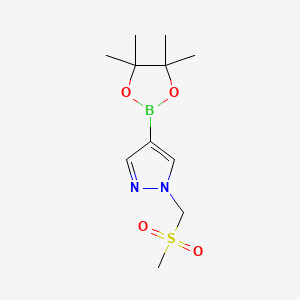
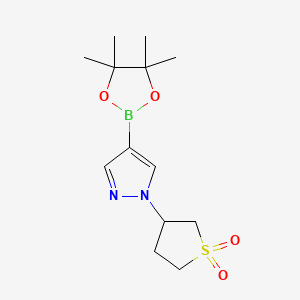
![(2E)-2-[2-[(Cyclohexylamino)thioxomethyl]hydrazinylidene]propanoic Acid](/img/structure/B568949.png)
